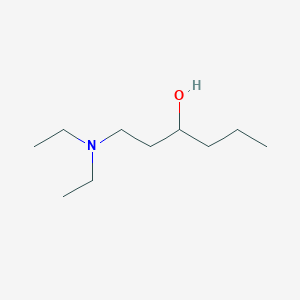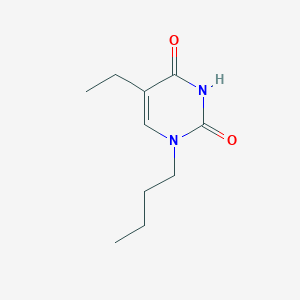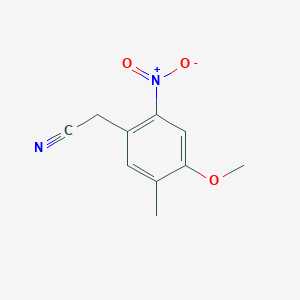
(3-azido-2-oxochromen-7-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester is a chemical compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-azido-2-oxochromen-7-yl) acetate typically involves the esterification of 3-azido-2-oxo-2H-chromen-7-ol with acetic acid. The reaction is usually carried out in the presence of a catalyst such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to optimize the production process.
化学反応の分析
Types of Reactions
Acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide and solvents like dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents.
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition.
Major Products
Substitution: Formation of substituted amines.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazole derivatives.
科学的研究の応用
Acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry.
Biology: Investigated for its potential as a bioorthogonal reagent, allowing for specific labeling of biomolecules in living systems.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the development of photoactive materials and smart polymers.
作用機序
The mechanism of action of (3-azido-2-oxochromen-7-yl) acetate largely depends on the specific application. In biological systems, the azido group can react with alkyne-functionalized molecules in a bioorthogonal manner, allowing for specific labeling and tracking of biomolecules. The chromene moiety may interact with various enzymes and proteins, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
- Acetic acid 3-benzoyl-2-oxo-2H-chromen-7-yl ester
- (3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid
Uniqueness
Acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in click chemistry and bioorthogonal labeling, setting it apart from other chromene derivatives that may lack this functional group.
特性
分子式 |
C11H7N3O4 |
|---|---|
分子量 |
245.19 g/mol |
IUPAC名 |
(3-azido-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C11H7N3O4/c1-6(15)17-8-3-2-7-4-9(13-14-12)11(16)18-10(7)5-8/h2-5H,1H3 |
InChIキー |
YVWSHWUPTFLTIE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)N=[N+]=[N-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

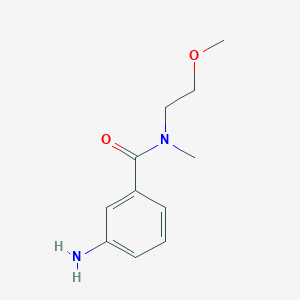
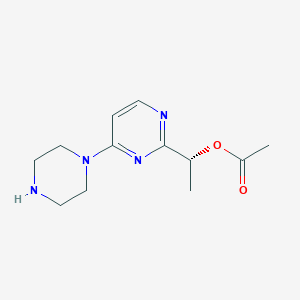
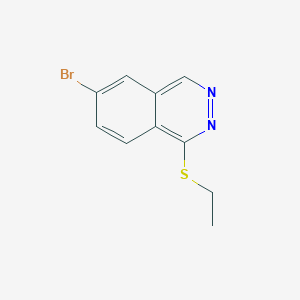
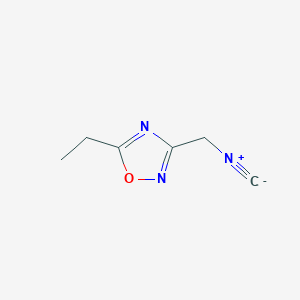



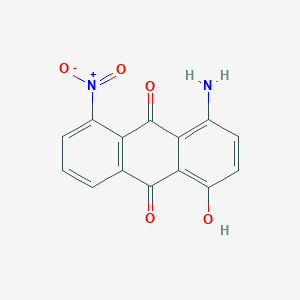
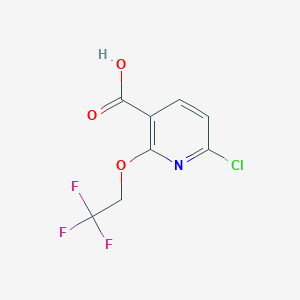
![Ethyl 2-ethoxy-3-[4-(2-bromoethoxy)-phenyl]propanoate](/img/structure/B8317855.png)
